molecular formula C20H24N4O4 B2726136 Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-76-6

Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2726136
CAS No.: 946248-76-6
M. Wt: 384.436
InChI Key: WUUFSCOMUGEKLD-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing low cytotoxicity and significant therapeutic index. This highlights the potential of similar structures for antimycobacterial applications (Pancholia et al., 2016).

Antimicrobial and Antifungal Activity

A study on the synthesis and antimicrobial activity of new pyridine derivatives demonstrated variable and modest activity against bacterial and fungal strains. This indicates that compounds with similar molecular structures may possess antimicrobial or antifungal properties, suggesting potential applications in developing new antibacterial and antifungal agents (Patel et al., 2011).

Co-crystallisation Studies

Research on the co-crystallisation of benzoic acid derivatives with N-containing bases revealed different polymorphs and crystal forms, suggesting applications in material science and crystal engineering. These findings could inform the development of novel crystalline materials with specific physical properties (Skovsgaard & Bond, 2009).

Molecular Interaction Studies

A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor highlighted the potential of such compounds in developing treatments targeting the endocannabinoid system, possibly for conditions such as pain, obesity, and neurological disorders (Shim et al., 2002).

In Silico Drug-likeness Prediction

Research involving in silico prediction of drug-likeness and in vitro microbial investigation suggested that synthesized compounds displayed good to moderate activity against bacterial strains. This underscores the importance of computational tools in identifying potential drug candidates and their applications in antimicrobial therapy (Pandya et al., 2019).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13(2)28-19-11-18(21-14(3)22-19)23-6-8-24(9-7-23)20(25)15-4-5-16-17(10-15)27-12-26-16/h4-5,10-11,13H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUFSCOMUGEKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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